Dodec-6-ynedioyl dichloride
Description
Dodec-6-ynedioyl dichloride is a diacid chloride with a 12-carbon aliphatic chain containing a triple bond at the sixth position and terminal chloride groups. Its structure can be represented as ClCO-(CH₂)₄-C≡C-(CH₂)₄-COCl. This compound is hypothesized to act as a reactive intermediate in organic synthesis, particularly in polymerization reactions or cross-coupling processes, due to its dual electrophilic acyl chloride groups and alkyne functionality.
Properties
CAS No. |
61621-72-5 |
|---|---|
Molecular Formula |
C12H16Cl2O2 |
Molecular Weight |
263.16 g/mol |
IUPAC Name |
dodec-6-ynedioyl dichloride |
InChI |
InChI=1S/C12H16Cl2O2/c13-11(15)9-7-5-3-1-2-4-6-8-10-12(14)16/h3-10H2 |
InChI Key |
OVVNGQFEENEIFX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)Cl)CC#CCCCCC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodec-6-ynedioyl dichloride can be synthesized through the chlorination of dodec-6-yne diacid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, where the diacid is treated with an excess of thionyl chloride, resulting in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of thionyl chloride to a reactor containing dodec-6-yne diacid, with efficient removal of the by-products (SO2 and HCl) to drive the reaction to completion. The product is then purified through distillation or recrystallization techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Dodec-6-ynedioyl dichloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride groups are highly reactive towards nucleophiles, leading to the formation of various derivatives such as esters, amides, and anhydrides.
Condensation Reactions: It can react with diols or diamines to form polyesters or polyamides through condensation polymerization.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and water are common nucleophiles that react with this compound.
Reaction Conditions: These reactions are typically carried out at room temperature or under mild heating, often in the presence of a base to neutralize the HCl by-product.
Major Products
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
Polyesters and Polyamides: Formed through condensation reactions with diols and diamines, respectively.
Scientific Research Applications
Dodec-6-ynedioyl dichloride has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyamides, which are valuable materials in the production of fibers, films, and plastics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the development of advanced materials with specific properties, such as high strength and thermal stability.
Mechanism of Action
The mechanism of action of dodec-6-ynedioyl dichloride primarily involves its reactivity as an acylating agent. The acyl chloride groups readily react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of polymers and other organic compounds, where the acyl chloride groups facilitate the formation of ester or amide linkages .
Comparison with Similar Compounds
Comparison with Similar Dichloride Compounds
Dodec-6-ynedioyl dichloride shares functional similarities with other dichlorides, such as 1,2-dichloroethane (EDC) and bis(cyclopentadienyl)titanium dichloride (titanocene dichloride). Below is a comparative analysis based on molecular structure, physical properties, synthesis, and applications:
Table 1: Comparative Properties of Dichloride Compounds
Key Differences:
Reactivity and Functional Groups: this compound’s alkyne and acyl chloride groups enable dual reactivity (e.g., click chemistry with azides or esterification with alcohols). This contrasts with EDC, which lacks electrophilic sites beyond its C-Cl bonds and is primarily used as a solvent or alkylating agent .
Industrial Relevance: EDC is critical in PVC production and pipeline systems due to its thermodynamic stability under controlled conditions .
Synthetic Methodology: The Suzuki coupling described for dichloroethane derivatives (e.g., compounds 4a–d and 9a–d in ) highlights the use of palladium catalysts for C-C bond formation .
Research Findings and Gaps
- EDC’s Volatility and Toxicity: EDC’s high vapor pressure and carcinogenicity underscore the need for safer alternatives in industrial applications. This compound’s larger size may reduce volatility, but toxicity data are unavailable.
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